

# Application Notes and Protocols: Reactivity of 2-Hydroxy-4-methyl-5-nitropyridine

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462

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These application notes provide a detailed overview of the reactivity of **2-Hydroxy-4-methyl-5-nitropyridine** with various electrophiles and nucleophiles. This compound, a substituted pyridinone, is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for the design and synthesis of novel molecules with potential therapeutic or functional properties.

## General Reactivity Profile

**2-Hydroxy-4-methyl-5-nitropyridine** exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. The reactivity of the molecule is significantly influenced by the electronic effects of its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The methyl group at the 4-position is a weak electron-donating group. The hydroxy/oxo group at the 2-position can act as a nucleophile and an internal directing group.

The resonance structures of the pyridin-2(1H)-one tautomer indicate that the C3 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and favored sites for nucleophilic attack. However, the strong deactivating effect of the nitro group at C5 makes electrophilic substitution challenging.

## Reactions with Electrophiles

Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution on **2-Hydroxy-4-methyl-5-nitropyridine** is generally difficult. Reactions typically require harsh conditions and may result in low yields.

## Alkylation (O- and N-Alkylation)

The ambident nucleophilic character of the **2-hydroxy-4-methyl-5-nitropyridine**/pyridinone tautomer allows for both O-alkylation and N-alkylation, yielding 2-alkoxy-4-methyl-5-nitropyridine and 1-alkyl-4-methyl-5-nitro-2-pyridone derivatives, respectively. The regioselectivity of the alkylation is dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

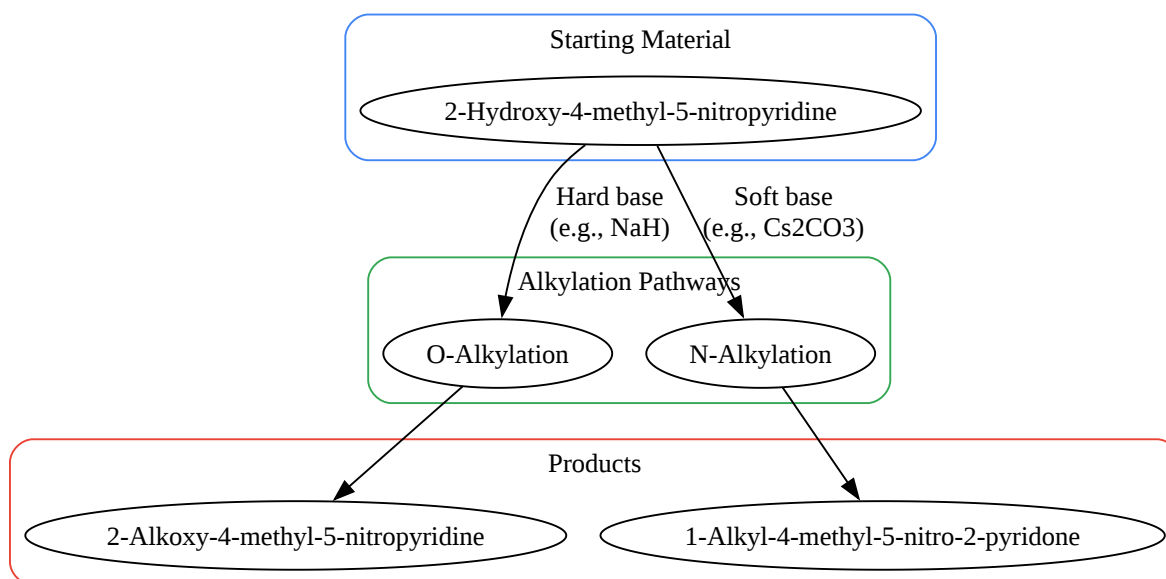
Table 1: Alkylation Reactions of 2-Hydroxypyridines

Reaction Type	Reagents and Conditions	Product Type	Yield (%)	Reference
O-Methylation	CH <sub>3</sub> I, Ag <sub>2</sub> CO <sub>3</sub> , acetonitrile, microwave	N-methylated	95	[1]
O-Methylation	CH <sub>3</sub> I, Ag <sub>2</sub> CO <sub>3</sub> , toluene, microwave	O-methylated	28	[1]
O-Methylation	Na, absolute methanol; then 2-chloro-4-methyl-5-nitropyridine	2-methoxy-4-methyl-5-nitropyridine	98	[2]
N-Alkylation	Alkyl halides, t-BuOK, THF, n-Bu <sub>4</sub> NI (catalyst)	N-alkyl-4-alkoxy-2-pyridones	High	[3]
N-Alkylation (Mitsunobu)	Alcohol, PPh <sub>3</sub> , DEAD or DIAD	N-alkyl-2-pyridones	Variable	[4]

## Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine[2]

This protocol describes the O-methylation of the corresponding chloro-derivative, which serves as a model for the O-alkylation of **2-hydroxy-4-methyl-5-nitropyridine**.

- To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise rapidly.
- The resulting dark-colored solution is stirred at room temperature for 30 minutes.
- The reaction mixture is then concentrated to a solid via evaporation under reduced pressure.
- This solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.
- The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).
- The combined organic extracts are dried over MgSO<sub>4</sub> and evaporated under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.



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Caption: Conversion to the chloro derivative.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The resulting 2-chloro-4-methyl-5-nitropyridine is highly susceptible to nucleophilic attack at the C2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride.

Table 3: Nucleophilic Substitution on 2-Chloro-4-methyl-5-nitropyridine

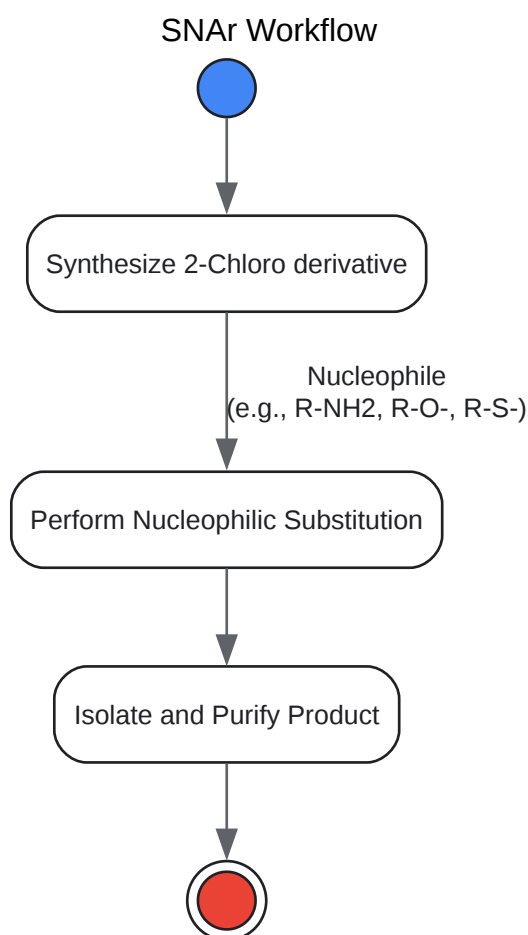
Nucleophile	Reagents and Conditions	Product	Yield (%)	Reference
Methoxide	Na, absolute methanol	2-methoxy-4-methyl-5-nitropyridine	98	[2]

### Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloro-4-methyl-5-nitropyridine

- Dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol corresponding to the alkoxide nucleophile).
- Add the nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.1-1.5 equivalents).
- If necessary, add a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N) to neutralize any acid formed during the reaction.
- Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux), monitoring the progress by TLC.
- After completion, cool the reaction mixture and pour it into water to precipitate the product or to allow for extraction.
- Isolate the product by filtration or extraction with an organic solvent.

- Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow



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Caption: General workflow for SNAr reactions.

## Reactions with Organometallic Reagents

The reaction of **2-hydroxy-4-methyl-5-nitropyridine** with organometallic reagents such as Grignard or organolithium reagents is complex. The acidic proton of the hydroxyl group will be readily deprotonated. Furthermore, the nitro group can also react with these strong

nucleophiles. For controlled C-C bond formation, it is generally advisable to first protect the hydroxyl group and then perform the reaction with a less reactive organometallic reagent, such as an organocuprate, if selective addition to the ring is desired.

## Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as  $H_2/Pd-C$ ,  $SnCl_2/HCl$ , or  $Fe/NH_4Cl$ . This transformation opens up a wide range of further derivatization possibilities, including diazotization and coupling reactions, or acylation of the resulting amino group.

### Experimental Protocol: General Procedure for Nitro Group Reduction

- Dissolve **2-Hydroxy-4-methyl-5-nitropyridine** in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
- Add the reducing agent (e.g., 10%  $Pd/C$  for catalytic hydrogenation, or a stoichiometric amount of  $SnCl_2$  or  $Fe$  powder).
- For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). For metal/acid reductions, add the acid (e.g., concentrated  $HCl$  or acetic acid) and heat if necessary.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter off the catalyst or metal residues.
- Neutralize the reaction mixture with a base (e.g.,  $NaHCO_3$ ,  $NaOH$ ) and extract the product with an organic solvent.
- Dry the organic layer and concentrate to obtain the amino-substituted pyridine.

These notes provide a foundational understanding of the reactivity of **2-Hydroxy-4-methyl-5-nitropyridine**. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions for their desired transformations.

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